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Compound of Interest

Methyl 4-(4-
Compound Name: )
aminophenoxy)benzoate

Cat. No.: B1323433

The aminophenoxy benzoate scaffold is a class of organic molecules characterized by a central
diaryl ether linkage connecting a substituted aminophenyl ring to a benzoate (or benzoic acid)
moiety. This unique structural arrangement confers a combination of rigidity from the aromatic
rings and flexibility from the ether bond, making it a highly versatile building block in both
medicinal chemistry and materials science.[1][2] The presence of a reactive amino group and a
carboxyl or ester function provides convenient handles for extensive chemical modification,
allowing for the synthesis of diverse compound libraries for drug discovery and the
development of high-performance polymers.[2][3]

Core Chemical Structure and Nomenclature

The fundamental structure consists of three key components:

« Aniline Moiety: A primary aromatic amine that serves as a key site for derivatization or as a
hydrogen bond donor.

» Benzoate/Benzoic Acid Moiety: An ester or carboxylic acid group that can act as a hydrogen
bond acceptor or engage in ionic interactions.

» Diaryl Ether Linkage: An oxygen atom connecting the two aromatic rings, which provides
conformational flexibility crucial for binding to biological targets.[2]
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The nomenclature varies based on the substitution pattern on the two aromatic rings. For
instance, in 4-(4-aminophenoxy)benzoic acid, the "4-aminophenoxy" group is attached to the 4-
position of the benzoic acid. In methyl 3-(2-aminophenoxy)benzoate, the "2-aminophenoxy"
group is at the 3-position of the methyl benzoate.

Significance in Medicinal Chemistry

Aminophenoxy benzoate derivatives are recognized as valuable scaffolds in drug development.
[3] The diaryl ether motif is a common feature in numerous kinase inhibitors, where it can
effectively occupy hydrophobic pockets within the ATP-binding site.[3] The scaffold's ability to
be readily modified allows for the fine-tuning of physicochemical properties to achieve desired
potency, selectivity, and pharmacokinetic profiles.[3] Furthermore, these structures serve as
precursors for the synthesis of more complex heterocyclic systems, such as phenoxazines and
dibenzoxazepines, which are cores of various psychoactive and anticancer drugs.[4][5]

Synthesis and Manufacturing

The synthesis of aminophenoxy benzoates is typically achieved through well-established cross-
coupling reactions that form the diaryl ether bond. The choice of method often depends on the
desired substitution pattern and the availability of starting materials.

Common Synthetic Routes

» Nucleophilic Aromatic Substitution (SNA_r): This is a highly effective approach, particularly
when an electron-withdrawing group activates a leaving group (like a halogen, often fluorine)
on one of the aromatic rings. For example, reacting an aminophenol with an activated
fluorobenzoic acid derivative in the presence of a base is a common strategy.[2]

» Ullmann Condensation: This classic copper-catalyzed reaction involves coupling an
aminophenol with a halobenzoate.[6] While effective, this method often requires higher
temperatures and can sometimes lead to side products if not carefully controlled.

The following diagram illustrates a generalized synthetic workflow.
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Caption: Common synthetic routes to aminophenoxy benzoates.

Detailed Synthesis Protocol: 4-(4-
Aminophenoxy)benzoic Acid via S_NAr

This protocol describes the synthesis from 4-aminophenol and 4-fluorobenzoic acid.[2] The

choice of a fluorine leaving group is causal, as its high electronegativity strongly activates the

ring towards nucleophilic attack by the phenoxide, leading to efficient ether bond formation.

Methodology:

» Reagent Preparation: In a reaction vessel, combine 4-aminophenol (1.0 eq), 4-fluorobenzoic

acid (1.0 eq), and potassium carbonate (2.0 eq) in a suitable high-boiling polar aprotic

solvent, such as dimethyl sulfoxide (DMSO).

e Reaction: Heat the mixture to 140-160 °C with vigorous stirring for 12-24 hours. Monitor the

reaction's progress using thin-layer chromatography (TLC).

e Workup and Precipitation: After completion, cool the reaction mixture to room temperature

and pour it into an excess of deionized water. This step precipitates the potassium salt of the
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product.

Acidification: While stirring, acidify the aqueous mixture to a pH of ~2-3 by the dropwise
addition of concentrated hydrochloric acid. This protonates the carboxylate, precipitating the
final product.

Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove
inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent like ethanol
may be performed for further purification.

Potential Impurities

A self-validating synthesis requires awareness of potential impurities. Based on the synthetic

routes, common impurities may include:

Unreacted Starting Materials: Residual aminophenol or halo/fluorobenzoate derivatives.[6]

Side-Products: Self-condensation products or byproducts from reactions with residual
solvents.[6]

Positional Isomers: Arising from impurities in the starting materials.[6]

Hydrolysis Products: For ester derivatives, the corresponding carboxylic acid can form if
water is present during the reaction or workup.[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of aminophenoxy benzoates is

essential for their application, particularly in drug development, where factors like solubility and

ionization state govern bioavailability.[1]

Comparative Data

Due to a lack of extensive experimental data for all derivatives, properties are often compared

with structurally related compounds. This comparative approach provides a valuable baseline

for researchers.
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4-(4-
( . 4-Aminobenzoic 4-Phenoxybenzoic
Property Aminophenoxy)ben . .
. . Acid (Analogue) Acid (Analogue)
zoic acid
Molecular Formula C13H11NO3 C7H7NO2 C13H1003
Molecular Weight 229.23 g/mol [2] 137.14 g/mol 214.22 g/mol
Melting Point Decomposes 187-189 °C 156-160 °C
pKal = 3.5-4.5

) pKal = 2.38 (COOH),
pKa (Predicted) (COOH), pKa2 = 4.5- pKa = 4.0-4.5 (COOH)
pKa2 = 4.86 (NHs*)
5.5 (NHs*)

Note: Data for analogues are for comparative context and may not be representative.[1][7]

Experimental Protocols for Characterization

Protocol: Melting Point Determination[1] The melting point is a critical indicator of purity.

o Sample Preparation: Pack a small quantity of the dry, powdered compound into a capillary
tube (sealed at one end) to a height of 2-3 mm.

o Apparatus: Use a calibrated digital melting point apparatus.

e Procedure: Place the capillary tube in the heating block. Heat at a controlled rate and record
the temperature range from the appearance of the first liquid drop to the complete
liquefaction of the sample. A sharp melting range typically indicates high purity.

Protocol: pKa Determination via Potentiometric Titration[1] This method is crucial as
aminophenoxy benzoates contain both acidic (carboxyl) and basic (amino) groups.[1]

e Apparatus: A calibrated pH meter, magnetic stirrer, and a micro-burette.

e Procedure: Dissolve a known concentration of the compound in a suitable solvent (e.g.,
water/co-solvent). Titrate the solution separately with standardized strong acid (e.g., HCI)
and strong base (e.g., NaOH). Record the pH after each incremental addition of titrant.
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e Analysis: Generate titration curves by plotting pH versus the volume of titrant added. The
pKa values correspond to the pH at the half-equivalence points.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is a cornerstone of chemical research. Spectroscopic
techniques provide a molecular “fingerprint” for validation.[7]

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic features for an aminophenoxy
benzoate scaffold, using 4-(4-aminophenoxy)benzoic acid as an example and comparing it to
its structural analogues.
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Expected Signature
for 4-(4-

Comparative Data

Technique Functional Group .

Aminophenoxy)ben (Analogues)

zoic acid

) ) Similar broad stretch
FTIR (cm™1) O-H (Carboxylic Acid) 3300-2500 (broad) )
in analogues
] 3450-3300 (two Present in 4-
N-H (Amine) ) ) )
bands) Aminobenzoic Acid
) ) Present in both

C=0 (Carboxylic Acid) ~1680-1710

analogues

C-O-C (Ether)

~1250 (asymmetric),
~1170 (symmetric)

Present in 4-

Phenoxybenzoic Acid

1H NMR (ppm)

Aromatic Protons

6.5-8.0 (complex

multiplets)

Simpler patterns in

analogues

NH2 Protons

Broad singlet, variable
shift

Present in 4-

Aminobenzoic Acid

COOH Proton

Broad singlet, >10

Present in both

ppm analogues
Present in both
13C NMR (ppm) C=0 Carbon ~165-175
analogues
) Distinct shifts based
Aromatic Carbons ~110-160

on substituents

Mass Spec (m/z)

Molecular lon [M]*

Expected at 229.23

Confirms molecular

weight

Note: Predicted data based on functional group analysis.[7]

Protocol: Purity Assessment by HPLC

HPLC is the primary technique for quantifying the purity of a synthesized compound and

detecting impurities.[6] This protocol is self-validating as it separates the main compound from
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starting materials and byproducts based on differential partitioning between the mobile and
stationary phases.

Methodology:[6]
e Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 pm).

o Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure
protonation of acidic/basic groups for sharp peaks).

e Flow Rate: 1.0 mL/min.
o Detection: UV at 254 nm.
o Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

e Analysis: Inject the sample. The purity is calculated from the peak area of the main
component relative to the total area of all detected peaks. Retention times should be
compared against a reference standard if available.

Caption: Workflow for HPLC purity assessment.

Pharmacological Significance and Applications

The aminophenoxy benzoate scaffold is a key intermediate for building more complex,
biologically active molecules. Its inherent features allow it to serve as a launchpad for targeting
various disease pathways.

Case Study: Precursors for Bioactive Heterocycles

Methyl 3-(2-aminophenoxy)benzoate is an ideal precursor for synthesizing phenoxazines and
dibenzolb,f][1][3]oxazepines through cyclization reactions.[4]

e Phenoxazines: These derivatives have shown a wide range of biological activities, including
potential as anticancer and neuroprotective agents. Some have been identified as potent
histone deacetylase (HDAC) inhibitors, which are a promising class of therapeutics.[4]
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+ Dibenzo[b,f][1][3]oxazepines: This tricyclic scaffold is structurally related to clinically used
drugs with antidepressant and antipsychotic activities. These compounds often act as
ligands for G-protein coupled receptors (GPCRS), such as histamine and serotonin

receptors.[4]

Dibenzolb,f][1,2]oxazepine
Derivative

(e.g., Serotonin Receptor)

A ctivates

G-Protein

(aBy)

Effector Enzyme
(e.g., Adenylyl Cyclase)

Second Messenger
(e.g., CAMP)

Cellular Response
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Caption: Generalized GPCR signaling cascade modulated by GPCR ligands.

Structure-Activity Relationships (SAR)

While specific SAR studies on aminophenoxy benzoates are limited, principles can be
extrapolated from related structures like p-aminobenzoic acid (PABA) derivatives.[8]

 lonization: The ionization state of the amino and carboxyl groups is a decisive factor for
biological incorporation and interaction. The pKa values are critical for predicting how the
molecule will behave at physiological pH.[3]

» Substituent Position: The relative positions of the amino and carboxyl groups, as well as
other substituents on the rings, significantly influence the molecule's conformation and its
ability to bind to target proteins.

 Lipophilicity: The overall lipophilicity, influenced by the aromatic rings and any additional
substituents, governs the molecule's ability to cross cell membranes and interact with
hydrophobic binding pockets.[8]

Toxicology and Safety Considerations

Toxicological data for specific aminophenoxy benzoates are not widely available. However, a
general assessment can be made based on the parent structures, benzoic acid and aniline
derivatives. Benzoic acid and its salts are generally considered to have low acute toxicity.[9][10]

o Acute Toxicity: For benzoates, oral LD50 values in rats are typically greater than 2000 mg/kg
bw, indicating low acute toxicity.[9]

« [rritation: Benzoic acid can be irritating to the skin and eyes.[9][11] Derivatives should be
handled with appropriate personal protective equipment (PPE).

e Handling: Standard laboratory safety protocols should be followed, including the use of
safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or
a chemical fume hood.
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Conclusion and Future Directions

The aminophenoxy benzoate scaffold represents a versatile and valuable platform in chemical
and pharmaceutical research. Its synthetic accessibility and the tunable nature of its core
components—the aniline, the benzoate, and the diaryl ether linker—provide a rich chemical
space for exploration. The demonstrated utility of its derivatives as precursors to potent
bioactive heterocycles and their potential as enzyme inhibitors underscores the importance of
this structural class. Future research should focus on expanding the library of aminophenoxy
benzoate derivatives and conducting systematic biological evaluations to unlock their full
therapeutic potential, coupled with comprehensive toxicological profiling to ensure safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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